8-(2-Methoxypropan-2-yl)-2-methylimidazo[1,2-b]pyridazine-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(2-Methoxypropan-2-yl)-2-methylimidazo[1,2-b]pyridazine-7-carboxylic acid is a heterocyclic compound that features both imidazo and pyridazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-Methoxypropan-2-yl)-2-methylimidazo[1,2-b]pyridazine-7-carboxylic acid typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods allow for the construction of the heterocyclic core with high efficiency and selectivity .
Industrial Production Methods
Industrial production methods for this compound often involve scalable synthetic routes that can be optimized for yield and purity. These methods may include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
8-(2-Methoxypropan-2-yl)-2-methylimidazo[1,2-b]pyridazine-7-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
8-(2-Methoxypropan-2-yl)-2-methylimidazo[1,2-b]pyridazine-7-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(2-Methoxypropan-2-yl)-2-methylimidazo[1,2-b]pyridazine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to therapeutic effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-8-(2-methoxypropan-2-yl)imidazo[1,2-b]pyridazine: A similar compound with a chlorine substituent.
Imidazo[1,2-a]pyrimidine: Another heterocyclic compound with similar structural features.
Uniqueness
8-(2-Methoxypropan-2-yl)-2-methylimidazo[1,2-b]pyridazine-7-carboxylic acid is unique due to its specific substitution pattern and the presence of both imidazo and pyridazine rings.
Properties
Molecular Formula |
C12H15N3O3 |
---|---|
Molecular Weight |
249.27 g/mol |
IUPAC Name |
8-(2-methoxypropan-2-yl)-2-methylimidazo[1,2-b]pyridazine-7-carboxylic acid |
InChI |
InChI=1S/C12H15N3O3/c1-7-6-15-10(14-7)9(12(2,3)18-4)8(5-13-15)11(16)17/h5-6H,1-4H3,(H,16,17) |
InChI Key |
APATWTKYFHJGSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=N1)C(=C(C=N2)C(=O)O)C(C)(C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.